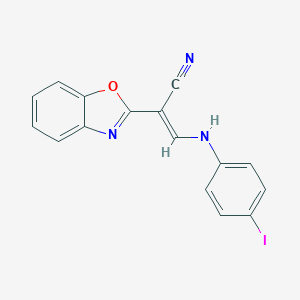
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile, also known as BIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIA is a highly conjugated molecule that possesses a unique structure, making it an ideal candidate for various research studies.
科学的研究の応用
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
In materials science, 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has been used as a building block for the synthesis of various organic materials, including conjugated polymers and organic semiconductors. 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile-based materials have shown promising applications in organic electronic devices, such as organic field-effect transistors and organic solar cells.
作用機序
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the NF-κB and PI3K/Akt pathways. 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile possesses various advantages for lab experiments, including its high yield, cost-effectiveness, and unique structure. However, 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile, including the synthesis of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile derivatives with improved solubility and bioavailability, the investigation of the structure-activity relationship of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile and its derivatives, and the development of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile-based materials for various applications, including organic electronic devices and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile is a unique and promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile is cost-effective, and it possesses various biochemical and physiological effects that make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile and its derivatives for various applications.
合成法
The synthesis of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile involves the reaction of 2-aminobenzoxazole and 4-iodoaniline with acrylonitrile. The reaction is carried out in the presence of a base and a solvent, such as dimethyl sulfoxide or dimethylformamide. The yield of 2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile is typically high, making it a cost-effective compound for scientific research.
特性
製品名 |
2-(1,3-Benzoxazol-2-yl)-3-(4-iodoanilino)acrylonitrile |
|---|---|
分子式 |
C16H10IN3O |
分子量 |
387.17 g/mol |
IUPAC名 |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-iodoanilino)prop-2-enenitrile |
InChI |
InChI=1S/C16H10IN3O/c17-12-5-7-13(8-6-12)19-10-11(9-18)16-20-14-3-1-2-4-15(14)21-16/h1-8,10,19H/b11-10+ |
InChIキー |
WRYXXDKAICUGEW-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/NC3=CC=C(C=C3)I)/C#N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CNC3=CC=C(C=C3)I)C#N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CNC3=CC=C(C=C3)I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]pyridine-4-carbohydrazide](/img/structure/B273824.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-4-nitrobenzohydrazide](/img/structure/B273825.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B273826.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B273830.png)
![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)
